molecular formula C11H13BrO2 B14061195 1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one

1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one

Cat. No.: B14061195
M. Wt: 257.12 g/mol
InChI Key: ODJJCSOLJNCFJL-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a methoxy group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methoxyphenylpropan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions result in alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The methoxy group and the carbonyl group in the propanone backbone also contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Phenylacetone: Similar structure but lacks the bromomethyl and methoxy groups.

    Bromoacetone: Contains a bromine atom but lacks the methoxy and phenyl groups.

    1-Bromopropane: Contains a bromine atom but lacks the phenyl and methoxy groups.

Uniqueness: 1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one is unique due to the presence of both bromomethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H13BrO2/c1-8(13)5-9-3-4-11(14-2)6-10(9)7-12/h3-4,6H,5,7H2,1-2H3

InChI Key

ODJJCSOLJNCFJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)CBr

Origin of Product

United States

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